
2-(Aminomethyl)-4-methylpyrimidine-5-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including the reaction of substituted malonic acid diesters with guanidine , cyclization reactions , and acylation of heterocyclic amines with dicarboxylic acid anhydrides . For instance, the synthesis of 2-methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate in pharmaceuticals, is achieved through cyclization and subsequent chlorination and hydrolysis . Similarly, 2-amino-5-halogenpyrimidine-4-carboxylic acids are synthesized from halogen-substituted pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by X-ray crystallography, which reveals the arrangement of atoms within the crystal and the presence of specific functional groups . For example, the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid was found to have a monoclinic crystal system with specific hydrogen bonding interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including proton transfer , nucleophilic displacement , and acylation . These reactions are influenced by the substituents on the pyrimidine ring and the reactivity of the functional groups present. The formation of hydrogen bonds and other supramolecular interactions is a common theme in the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of substituents like halogens, amino groups, and carboxylic acids can significantly alter these properties . Spectroscopic methods, including NMR and FTIR, are commonly used to identify functional groups and confirm the structure of these compounds .
Relevant Case Studies
Several studies have explored the potential applications of pyrimidine derivatives in pharmaceuticals. For example, substituted amides and hydrazides of dicarboxylic acids, derived from pyrimidine, have shown various pharmacological activities . Additionally, 2,4-diamino-5-aryl-6-ethylpyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase, with implications for antitumor activity .
科学的研究の応用
Hydrogen-Bonded Structures
Research has demonstrated the capacity of pyrimidine derivatives to form low-dimensional hydrogen-bonded structures with phthalic acid derivatives, revealing the potential for designing new molecular architectures. These structures have implications for understanding molecular interactions and developing materials with specific properties (Smith et al., 2009).
Antimicrobial Applications
Pyrimidine derivatives have been synthesized with potential antimicrobial properties. The reaction of specific pyrimidine carboxylates with various compounds has yielded derivatives that exhibit in vitro antimicrobial activity against pathogenic micro-organisms, highlighting their potential as antimicrobial agents (El-kerdawy et al., 1990).
Antibacterial Agents
Further research into pyridonecarboxylic acids, closely related to pyrimidine derivatives, has developed compounds with significant antibacterial activity. These findings are crucial for the development of new antibacterial drugs, especially in the context of increasing antibiotic resistance (Egawa et al., 1984).
Supramolecular Cocrystals
Studies have also focused on the formation of supramolecular cocrystals involving pyrimidine derivatives, which are essential for drug design and development. These cocrystals enhance the understanding of molecular interactions and can lead to the development of better pharmaceutical formulations (Khalib et al., 2015).
Synthesis Methods
Innovative synthesis methods for pyrimidine derivatives have been developed, providing efficient routes to a variety of compounds. These methods are vital for pharmaceutical research and development, enabling the exploration of new therapeutic agents (Matloobi & Kappe, 2007).
Molecular Adducts
The formation of molecular adducts with heterocyclic carboxylic acids showcases the versatility of pyrimidine derivatives in forming complex structures. These adducts have potential applications in material science and pharmacology, illustrating the broad utility of pyrimidine derivatives in scientific research (Lynch et al., 1998).
将来の方向性
特性
IUPAC Name |
2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c1-4-5(7(11)12)3-9-6(2-8)10-4;;/h3H,2,8H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRBAXMTORHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
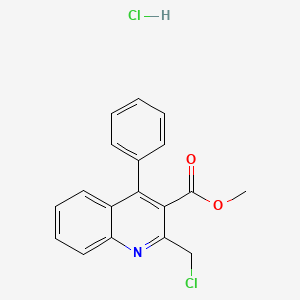
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

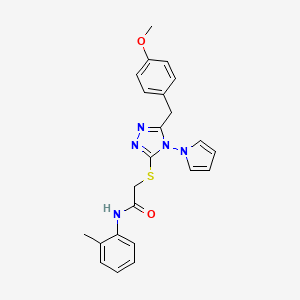

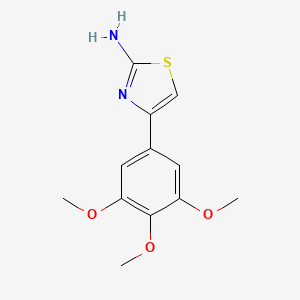
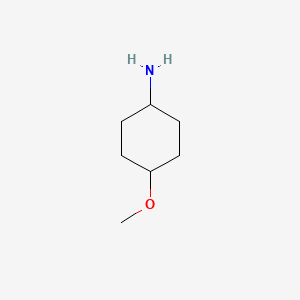
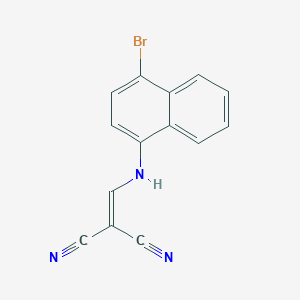

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
